N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide
Description
N-(4-{[(4-Fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide-derived acetamide featuring a 4-fluoro-3-nitrophenylamine group linked via a sulfonyl bridge to a para-substituted acetamide phenyl ring. This compound’s structure combines electron-withdrawing groups (fluoro and nitro) with a sulfonamide moiety, making it a candidate for diverse pharmacological applications, including antimicrobial, analgesic, or anti-inflammatory activities. The nitro group enhances electrophilicity, while the fluorine atom may improve metabolic stability and binding interactions .
Properties
IUPAC Name |
N-[4-[(4-fluoro-3-nitrophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIBSKPSYXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide typically involves a multi-step process:
Fluorination: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide.
Sulfonamide Formation: The sulfonamide group is formed by reacting the nitro-fluoro aromatic compound with a sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination, and automated systems for sulfonamide formation and acetylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Oxidation: The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Ammonia, primary or secondary amines, thiols, potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Major Products
Reduction: Formation of N-(4-{[(4-fluoro-3-aminophenyl)amino]sulfonyl}phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)sulfone.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide has been studied for its potential as an anti-cancer agent. The presence of the nitrophenyl group is believed to enhance the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapies.
Case Study: Antitumor Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
This compound also exhibits antimicrobial activity, making it a subject of interest in the development of new antibiotics. The sulfonamide group is known for its antibacterial properties, and modifications to the structure can enhance efficacy against resistant strains of bacteria.
Case Study: Antibiotic Development
A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The incorporation of the fluorine atom and nitro group may further optimize the antimicrobial activity of this compound.
Material Science
In addition to its biological applications, this compound has potential applications in material sciences, particularly in the development of polymers and coatings. The unique chemical properties allow for modifications that can lead to materials with desirable mechanical and thermal properties.
Case Study: Polymer Synthesis
Research has explored the use of sulfonamide compounds in synthesizing polymers with enhanced thermal stability and mechanical strength. The integration of this compound into polymer matrices could lead to innovative materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The nitro and fluoro groups may enhance the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Analgesic and Anti-Inflammatory Analogues
- Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) :
This analogue replaces the 4-fluoro-3-nitrophenyl group with a 4-methylpiperazinyl moiety. It exhibits superior analgesic activity to paracetamol, attributed to the piperazine group’s basicity and hydrogen-bonding capacity. The target compound’s nitro group may reduce basicity but introduce redox-sensitive properties . - N-(4-([3-(Trifluoromethyl)Phenyl]Sulfanyl)Phenyl)Acetamide (CAS 339104-88-0) :
The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the target’s nitro-fluoro combination. Such modifications influence bioavailability and receptor binding .
Table 1: Pharmacological Activity Comparison
Structural and Electronic Comparisons
- N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide () :
The chloro and nitro substituents create a steric and electronic profile similar to the target compound. X-ray studies reveal nitro groups slightly twisted from the phenyl plane, affecting crystal packing and solubility. Fluorine’s smaller size in the target compound may reduce steric hindrance . - The sulfonyl group in the target compound enhances stability and solubility .
Table 2: Physicochemical Properties
Biological Activity
N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a sulfonamide group and a nitrophenyl moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 31.25 µg/mL against certain pathogens, highlighting their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide | 31.25 | Staphylococcus aureus |
| N-(4-chloro-3-nitrophenyl)acetamide | 15.62 | Escherichia coli |
| N-(2,6-dichloro-4-nitrophenyl)acetamide | 7.81 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For example, IC50 values for related compounds have shown promising results:
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide | 1.98 | A-431 (human epidermoid carcinoma) |
| N-(4-chloro-3-nitrophenyl)acetamide | 2.50 | MCF-7 (breast cancer) |
| N-(2,6-dichloro-4-nitrophenyl)acetamide | 0.95 | HT29 (colon cancer) |
The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups, such as the nitro group on the phenyl ring, enhances the cytotoxic activity against cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar sulfonamide derivatives:
- Study on Antimicrobial Efficacy : A study assessed the antibacterial activity of various sulfonamide derivatives, including those with nitro substitutions. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
- Anticancer Mechanism Investigation : Another research focused on the mechanism of action for sulfonamide derivatives against cancer cell lines. It was found that these compounds induce apoptosis through mitochondrial pathways, leading to cell cycle arrest in the G0/G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
